![molecular formula C19H22N2O3 B5572858 N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-3-ylpropanamide](/img/structure/B5572858.png)

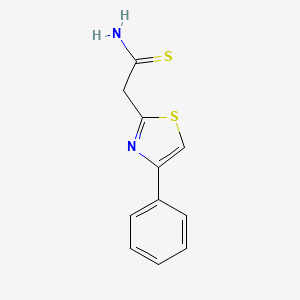

N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-3-ylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-3-ylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of chromene derivatives and has been synthesized using various methods.

Applications De Recherche Scientifique

Photophysical Investigation and Metal Oxide Interaction

A study conducted by Nadgir et al. (2020) focused on a biologically active pyridine derivative similar to N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-3-ylpropanamide, investigating the quenching effect of TiO2 metal oxide on the molecule. This research provides valuable insights into the interaction between metal oxides and chromene-based compounds, revealing the potential of these interactions in photophysical applications. The study found that increased concentrations of TiO2 caused an increase in absorbance and a decrease in the intensity of the molecule, indicating a dynamic quenching process (Nadgir et al., 2020).

Antimicrobial, Antioxidant, and Cytotoxic Activities

Research by Xiao et al. (2014) on metabolites from the endophytic Botryosphaeria dothidea, including compounds structurally related to N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-3-ylpropanamide, revealed antimicrobial, antioxidant, and cytotoxic activities. This study highlights the potential of chromene-based compounds in developing new antimicrobial and antioxidant agents, as well as their applications in cancer research (Xiao et al., 2014).

Chemical Synthesis and Application

Osipov et al. (2018) developed a novel method for synthesizing a series of pyridine derivatives containing a chromene core, through a process involving carbonyl-substituted chromenes. This synthesis pathway opens new avenues for the development of chromene-based compounds with potential applications in various fields of chemistry and pharmacology (Osipov et al., 2018).

Novel Terpyridine-Skeleton Molecule Derivants

A study by Kwon et al. (2015) on novel terpyridine-skeleton molecules, including those with chromene cores, demonstrated their potential as topoisomerase inhibitors. These compounds showed significant biological activity, including the inhibition of tumor growth and metastasis. The research suggests the applicability of such compounds in cancer therapy, particularly due to their ability to induce apoptosis and cell cycle arrest with less DNA toxicity compared to conventional drugs (Kwon et al., 2015).

Propriétés

IUPAC Name |

N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-3-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-23-17-6-2-5-16-10-15(13-24-19(16)17)12-21-18(22)8-7-14-4-3-9-20-11-14/h2-6,9,11,15H,7-8,10,12-13H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNCPEIGOJKSPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCC(C2)CNC(=O)CCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5572777.png)

![8-ethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5572782.png)

![N-(4-chlorophenyl)-2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5572794.png)

![N~2~-ethyl-4-[(trifluoromethyl)sulfonyl]-1,2-benzenediamine](/img/structure/B5572805.png)

![1-(2-methoxyphenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-1H-pyrazole-4-carboxamide](/img/structure/B5572806.png)

methanone](/img/structure/B5572816.png)

![6-fluoro-2-{[rel-(4aS,8aR)-4a-(hydroxymethyl)octahydro-1,6-naphthyridin-6(2H)-yl]methyl}-4-quinolinol dihydrochloride](/img/structure/B5572822.png)

![3-[1-(4-{[(2,2-dimethylcyclopropyl)carbonyl]oxy}phenyl)-3-oxo-1,3-dihydro-2-benzofuran-1-yl]phenyl 2,2-dimethylcyclopropanecarboxylate](/img/structure/B5572832.png)

![(4aR*,7aS*)-1-methyl-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5572839.png)

![4-[4-(4-acetyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5572843.png)

![4-[4-(2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5572853.png)

![2-(dimethylamino)-N-ethyl-2-(3-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5572855.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,6-difluorobenzamide](/img/structure/B5572861.png)